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Antibacterial peptide/melittin homolog

Cat. No.: B1578411
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Description

Historical Context and Evolution of Antimicrobial Peptide Research

The journey into the world of antimicrobial peptides began long before the term was coined. In 1922, Alexander Fleming discovered lysozyme, an enzyme with antimicrobial properties, which can be considered a conceptual forerunner to the field. nih.gov However, the "Golden Age of antibiotics" following the discovery of penicillin shifted the focus away from these natural defense molecules. researchgate.net

A renewed interest in AMPs emerged in the latter half of the 20th century. Key milestones include the isolation of gramicidin (B1672133) from Bacillus brevis in 1939, the first peptide antibiotic to be used clinically. researchgate.netmdpi.com The 1980s marked a significant turning point with the discovery of cecropins from the silk moth Hyalophora cecropia and magainins from the African clawed frog Xenopus laevis. researchgate.netnih.gov These discoveries in invertebrates and vertebrates highlighted the widespread nature of AMP-based defense mechanisms. The identification of defensins and cathelicidins in mammals further solidified the importance of AMPs in vertebrate immunity. nih.gov The timeline below highlights some of the key discoveries in the history of AMP research.

YearKey Discovery/EventSignificance
1922 Discovery of Lysozyme by Alexander Fleming. First identification of a naturally occurring antimicrobial agent in the body. nih.gov
1939 Isolation of Gramicidin. mdpi.comFirst peptide antibiotic with clinical applications. researchgate.net
1967 Melittin (B549807) from bee venom established as an AMP. A potent, well-studied example of a lytic peptide. nih.gov
1981 Discovery of Cecropins in silk moths. nih.govRevealed the presence of potent AMPs in insects.
1987 Discovery of Magainins in frogs. Demonstrated the role of AMPs in vertebrate skin defense. nih.gov
1985 Identification of human α-defensins. nih.govEstablished a major family of human AMPs.
1990s Characterization of Cathelicidins. nih.govIdentified another crucial family of mammalian AMPs.

Structural Classification and Functional Diversity of Naturally Occurring Antimicrobial Peptides

Antimicrobial peptides exhibit remarkable structural diversity, which is intrinsically linked to their varied functions. They are typically classified based on their secondary structure. frontiersin.orgresearchgate.net While there is no universal consensus sequence, common structural motifs have been identified. proteopedia.org

The primary modes of classification include:

α-helical peptides: These peptides adopt an α-helical conformation, particularly when interacting with membranes. They are often amphipathic, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix. frontiersin.orgresearchgate.net A well-known example is magainin. nih.gov

β-sheet peptides: These peptides are characterized by the presence of two or more β-strands connected by disulfide bonds. Defensins are a prominent example of this class. frontiersin.org

Extended or random-coil peptides: Some AMPs lack a defined secondary structure in solution and may adopt their active conformation upon interacting with the target membrane. Indolicidin is an example of such a peptide. nih.gov

Mixed α-helix and β-sheet peptides: A smaller group of AMPs contains both α-helical and β-sheet structures. frontiersin.org

This structural variety gives rise to a broad range of biological activities. While their primary role is to kill invading microbes, their functions extend to immune modulation, wound healing, and even antitumor activity. cabidigitallibrary.orgresearchgate.net The functional diversity is a key area of ongoing research, with new roles for these peptides continually being discovered. cabidigitallibrary.org

Structural ClassKey CharacteristicsExample(s)
α-Helical Amphipathic helix, cationic. frontiersin.orgresearchgate.netMagainin, Melittin. nih.govnih.gov
β-Sheet Stabilized by disulfide bonds. frontiersin.orgDefensins. frontiersin.org
Extended/Random-Coil Lacks defined secondary structure in solution.Indolicidin. nih.gov
Mixed α-Helix and β-Sheet Contains both structural motifs. frontiersin.org-

Unique Characteristics and Research Focus on Antibacterial Peptide/Melittin Homologs

Melittin, the principal peptide component of honeybee venom, is a potent, 26-amino acid, cationic, and amphipathic peptide. nih.govnih.gov Its primary sequence is GIGAVLKVLTTGLPALISWIKRKRQQ-NH2. nih.gov Melittin and its synthetic homologs are extensively studied for several reasons:

Potent Lytic Activity: Melittin exhibits strong, broad-spectrum antimicrobial activity by disrupting the integrity of cell membranes, leading to cell lysis. nih.govnih.gov This mechanism is thought to involve the formation of pores in the lipid bilayer. uniprot.org

Model for Peptide-Membrane Interactions: Its relatively simple, linear structure and well-defined amphipathic nature make it an ideal model system for studying how peptides interact with and disrupt biological membranes. nih.gov

Structural Plasticity: Melittin can exist in different oligomeric states depending on the environment. In solution at high concentrations, it forms a tetramer, while as a monomer, it readily binds to and inserts into lipid membranes, folding into an α-helix. nih.gov

Research on melittin homologs often focuses on understanding the structure-activity relationship. nih.gov By systematically modifying the amino acid sequence, researchers can investigate the roles of cationicity, hydrophobicity, and amphipathicity in antimicrobial efficacy and cytotoxicity. nih.govmdpi.com The goal is often to design synthetic analogs with enhanced antimicrobial activity and reduced toxicity to host cells. nih.gov For example, studies have explored how mutations can affect the peptide's stability and hemolytic activity. nih.gov

Methodological Advancements Driving Research into Antibacterial Peptide/Melittin Homologs

The study of antimicrobial peptides, including melittin homologs, has been significantly advanced by a range of sophisticated analytical techniques. These methods provide insights into the structure, function, and mechanism of action of these molecules at an atomic level.

Mass Spectrometry (MS): Tandem mass spectrometry is a powerful tool for the de novo sequencing of novel AMPs isolated from natural sources. springernature.comnih.gov It allows for the precise determination of the amino acid sequence and the identification of post-translational modifications. Quantitative mass spectrometry techniques, sometimes using stable isotope labeling, are also employed to determine the concentration of peptides like Pep19-2.5 in biological samples. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are invaluable for determining the three-dimensional structures of AMPs. nih.gov Solution-state NMR is used to study peptide structures in membrane-mimicking environments like micelles, while solid-state NMR can provide information about the structure and orientation of peptides within lipid bilayers. nih.govnih.gov In-cell solid-state NMR is an emerging technique that allows for the study of AMPs in their native bacterial environment. frontiersin.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful tool for visualizing the interaction of AMPs with lipid vesicles. nih.gov It has been used to directly observe membrane disruption and pore formation by peptides like magainin. nih.gov Recent studies have even determined the high-resolution structures of amyloid-like fibrils formed by some AMPs, such as uperin 3.5 and aurein (B1252700) 3.3, providing insights into their self-assembly properties. biorxiv.orgnih.govresearchgate.net

Computational Modeling and Artificial Intelligence (AI): The use of computational methods, including molecular dynamics simulations and machine learning algorithms, is rapidly accelerating AMP research. acs.org These approaches are used to predict the structure and activity of novel peptides, design new AMPs with desired properties, and understand their interactions with membranes at a molecular level. mdpi.comnih.govnih.gov

MethodologyApplication in AMP/Melittin Homolog Research
Mass Spectrometry De novo sequencing, identification of modifications, quantification. springernature.comnih.govmdpi.com
NMR Spectroscopy 3D structure determination in solution and solid-state, studying peptide-membrane interactions. nih.govnih.govfrontiersin.org
Cryo-Electron Microscopy Visualization of membrane disruption and pore formation, high-resolution structure of peptide fibrils. nih.govbiorxiv.orgnih.gov
Computational Modeling/AI Prediction of structure and activity, de novo design of novel peptides. mdpi.comacs.orgnih.gov

Properties

bioactivity

Antibacterial

sequence

FALALKALKKALKKLKKALKKAL

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Antibacterial Peptide/melittin Homologs

Elucidation of Secondary and Tertiary Structural Motifs

The structure of melittin (B549807) is characterized by a 26-amino acid sequence that lacks disulfide bridges. wikipedia.org In its functional state, particularly when interacting with membranes, it predominantly adopts an α-helical conformation. nih.govnih.gov This amphipathic helix is a hallmark of many antimicrobial peptides, with a distinct segregation of hydrophobic and hydrophilic residues along the helical axis. nih.gov

Helical Propensity and Conformational Stability Analysis

Melittin's structure is often described as a bent rod or a helix-hinge-helix motif. nih.govfrontiersin.org This conformation consists of two α-helical segments connected by a flexible hinge region. nih.govmdpi.com Specifically, residues 3-10 form an α-helix, followed by a hinge region around residues 12-14, which then connects to a second, longer α-helix comprising residues 15-24. nih.govfrontiersin.org The presence of a Gly-Leu-Pro sequence at positions 12-14 is critical for creating this bend, as it disrupts the regular hydrogen bonding pattern of a continuous α-helix. nih.gov

The stability of this helical conformation is not absolute and is highly dependent on the surrounding conditions. In aqueous solution at low concentrations, melittin can exist in a largely random coil state. mdpi.comnih.gov However, upon interaction with biological membranes or in the presence of helix-inducing solvents like trifluoroethanol (TFE), it undergoes a conformational transition to a predominantly helical structure. mdpi.comnih.govnih.gov Studies have shown that in a TFE-containing medium, monomeric melittin can form a long, continuous helix that includes both N- and C-terminal α-helices, along with a noncanonical 3₁₀-helix in the middle section. nih.govnih.gov The cis-trans isomerization of Proline-14 has been identified as a key factor influencing the secondary structure of melittin. nih.gov

The helical content of melittin is also influenced by pH. Circular dichroism spectra have revealed that at a concentration of 3 x 10⁻⁵ M, melittin undergoes a transition from a random coil to a more helical conformation with a pK near 9.6. nih.gov At higher concentrations, this transition occurs at a lower pH. nih.gov Modifications such as acetylation or succinylation of the amino groups can lead to a 60% α-helical conformation even at neutral or low pH. nih.gov

ConditionPredominant Secondary StructureHelical Content (%)Reference(s)
Dilute Aqueous Solution (neutral pH)Random Coil / Unfolded~20% mdpi.comacs.org
High Concentration in Solutionα-helical tetramer~60% nih.govacs.org
In presence of TFEContinuous α-helix and 3₁₀-helixHigh nih.govnih.gov
Bound to Lipid BilayersKinked α-helixHigh nih.govnih.gov
Acetylated/Succinylated (neutral/low pH)α-helix60% nih.gov

Influence of Solvent Environment and Membrane Mimics on Structure

The surrounding environment plays a pivotal role in dictating the three-dimensional structure of melittin and its homologs. In aqueous solutions, the amphipathic nature of melittin drives the formation of tetramers, where the hydrophobic surfaces of the amphipathic helices are buried in the interior of the complex, and the polar surfaces are exposed to the solvent. nih.gov This self-assembly is a key feature of its behavior in solution.

When melittin encounters a lipid membrane, a significant conformational change occurs. It transitions from its solution-state conformation to a membrane-bound form, which is typically a bent, rod-like structure with two α-helical segments. mdpi.com This induced folding is critical for its membrane-disrupting activity. Molecular dynamics simulations have shown that upon binding to a lipid membrane, melittin adopts this bent conformation. mdpi.com Solid-state NMR studies on melittin bound to dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers have revealed that it forms a transmembrane α-helix. nih.gov The kink angle between the N- and C-terminal helical segments in the lipid bilayer has been determined to be approximately 140° or 160°, which is larger than the 120° observed in X-ray diffraction studies of the crystalline tetramer. nih.gov

The composition of the membrane mimic also influences the peptide's structure and orientation. Melittin's orientation in lipid membranes, whether parallel or perpendicular to the membrane surface, is dependent on its concentration and the lipid composition. nih.gov While it has a higher affinity for negatively charged membranes, zwitterionic membranes are more susceptible to lysis. nih.gov Langmuir monolayer studies have shown that in a dimyristoylphosphatidylglycerol (DMPG) monolayer, melittin likely adopts an orientation more parallel to the monolayer. nih.gov

Investigation of Peptide Self-Assembly and Oligomerization States

The ability of melittin and its homologs to self-assemble into oligomeric structures is a crucial aspect of their molecular behavior and is directly linked to their mechanism of action.

Concentration-Dependent Aggregation and Supramolecular Organization

In aqueous solution, melittin exhibits a concentration-dependent equilibrium between monomers and tetramers. wikipedia.org At low concentrations, it exists primarily as a monomer, which is largely unfolded. nih.govnih.gov As the concentration increases, the peptides self-assemble into a tetrameric structure, with each monomer adopting an α-helical conformation. nih.govnih.gov This aggregation is promoted by factors such as increased melittin concentration and the presence of salt. acs.org The formation of these tetramers is driven by the hydrophobic effect, which sequesters the nonpolar residues away from the aqueous environment. nih.gov

The aggregation behavior is also pH-dependent. Deprotonation of the α-amino group at elevated pH enhances the tendency of melittin to aggregate. nih.govacs.org Chemical modifications can also impact oligomerization; for instance, acylated melittins form more stable oligomers than the native peptide. nih.gov In the presence of heparin, melittin can convert from a random coil to an oligomeric helical structure. nih.govnih.gov

Determinants of Peptide-Peptide Interactions in Solution and at Interfaces

Peptide-peptide interactions are fundamental to the self-assembly process. In solution, the primary driving force for tetramer formation is the hydrophobic interaction between the nonpolar faces of the amphipathic helices. nih.gov

At membrane interfaces, the interactions become more complex. The initial binding of melittin monomers to the membrane surface is followed by aggregation and potential reorientation. mdpi.comresearchgate.net Molecular dynamics simulations suggest that melittin can form clusters of 4-6 peptides within the membrane to form pores. mdpi.com The cooperation between peptide molecules is a key factor in the insertion of the peptide into the membrane. mdpi.comcancer.gov An analogue of melittin, MelP5, has been shown to have increased membrane permeability due to weakened electrostatic repulsion and strengthened hydrophobic interactions between the peptides and lipid tails, leading to the aggregation of 6-8 peptides to form pores. rsc.org

Advanced Spectroscopic and Biophysical Techniques for Structural Characterization

A variety of sophisticated techniques are employed to investigate the intricate structural details of antibacterial peptides like melittin.

TechniqueInformation ObtainedReference(s)
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides atomic-resolution 3D structure, peptide dynamics, and information on peptide-membrane interactions. Solid-state NMR is particularly useful for studying membrane-bound states. nih.govnih.govnih.govnih.govnih.gov
Circular Dichroism (CD) Spectroscopy Used to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) and to monitor conformational changes in response to environmental factors like pH, temperature, and ligand binding. nih.govnih.govnih.gov
Fluorescence Spectroscopy Often utilizes the intrinsic fluorescence of tryptophan residues to probe the local environment of the peptide, its binding to membranes, and changes in conformation. nih.govportlandpress.com
X-ray Crystallography Provides high-resolution three-dimensional structures of the peptide in its crystalline form, such as the tetrameric structure of melittin. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Offers information on the secondary structure and orientation of the peptide when bound to membranes. researchgate.net
Atomic Force Microscopy (AFM) Allows for the direct visualization of peptide-induced changes in membrane morphology, such as pore formation, at the nanoscale. nih.gov
Langmuir Monolayers Used to study the interaction of peptides with lipid monolayers at an air-water interface, providing insights into peptide insertion and its effect on membrane packing and stability. nih.gov
Isothermal Titration Calorimetry (ITC) Measures the heat changes associated with binding events, providing thermodynamic parameters of peptide-membrane and peptide-peptide interactions. nih.gov
Dynamic Light Scattering (DLS) Used to determine the size and aggregation state of peptides and peptide-vesicle complexes in solution. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) Probes the gas-phase structure and conformation of peptides, helping to understand if solution-phase structures are preserved in a vacuum. rsc.org

These techniques, often used in combination, provide a comprehensive picture of the structural and dynamic properties of antibacterial peptide/melittin homologs, which is essential for understanding their mechanism of action and for the rational design of new and more effective antimicrobial agents. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a widely utilized technique for the rapid determination of the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The distinct secondary structural elements—α-helix, β-sheet, and random coil—each possess a characteristic CD spectrum in the far-UV region (typically 190-250 nm). The α-helical structure, prevalent in melittin and its active homologs, is characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. The intensity of the band at 222 nm is often used to quantify the α-helical content of a peptide.

The conformational state of melittin and its analogs is highly dependent on the environment. In a dilute aqueous solution, melittin exists predominantly as a random coil. However, in the presence of membrane-mimicking environments, such as micelles, lipid vesicles, or organic solvents like trifluoroethanol (TFE), it undergoes a conformational transition to a largely α-helical structure. This transition is crucial for its membrane-disrupting activity.

Studies on melittin analogs have demonstrated how modifications to the amino acid sequence can impact their secondary structure and, consequently, their biological activity. For instance, the introduction of a fluorescent amino acid, Dap(AMCA), in place of Trp19 in a melittin analog (MEL-FL), was shown to stabilize the helical structure. nih.gov Similarly, the development of new melittin-derived lipopeptides (MDLs) through N-terminal fatty acid conjugation has been shown to modulate the α-helical content. nih.gov In some cases, increasing the length of the fatty acid chain can lead to a decrease in α-helicity and an increase in β-fold content in the presence of SDS micelles. nih.gov

The table below summarizes research findings on the secondary structure of melittin and its homologs as determined by CD spectroscopy.

PeptideEnvironmentPredominant Secondary StructureKey FindingsReference
MelittinAqueous Buffer (PBS)Random CoilIn the absence of a membrane-mimicking environment, the peptide is largely unstructured. researchgate.net
Melittin30 mM SDS Micellesα-HelixThe presence of micelles induces a significant conformational change to an α-helical structure. researchgate.net
Melittin50% (v/v) TFE in PBSα-HelixThe organic solvent TFE stabilizes the α-helical conformation of the peptide. researchgate.net
MEL-FL (Melittin Analog)50% (v/v) TFE/waterα-HelixSubstitution of Trp19 with Dap(AMCA) stabilized the helical structure. nih.gov
Mel-C8 (Melittin-derived lipopeptide)50% TFEα-HelixN-terminal fatty acid conjugation influences the helical content of melittin analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. For peptides like melittin and its homologs, NMR provides detailed insights into their conformation, dynamics, and interactions with other molecules. The process typically involves the use of isotope-labeled peptides (e.g., with ¹³C and ¹⁵N) to enhance the signal and facilitate the assignment of resonances to specific atoms in the peptide sequence.

NMR studies have been instrumental in characterizing the structural features of melittin in various environments. In aqueous solution at low concentrations, melittin is monomeric and largely unstructured. However, in membrane-mimicking environments such as methanol (B129727) or TFE-water mixtures, it adopts a well-defined α-helical conformation. capes.gov.brnih.gov A key structural feature revealed by NMR is the presence of a "hinge" region around Pro14, which connects two helical segments (residues 1-11 and 13-26). capes.gov.br The flexibility of this hinge is thought to be crucial for the peptide's ability to insert into and disrupt cell membranes.

High-resolution NMR studies on recombinant melittin have provided residue-specific structural characterization in both dilute aqueous solutions and TFE-water mixtures. These studies have highlighted the importance of the cis-trans isomerization of Pro14 in modulating the secondary structure of melittin. capes.gov.br The use of uniformly isotope-labeled melittin has been crucial for obtaining well-resolved spectra under conditions that are relevant to its biological activity. capes.gov.br

The table below presents key structural parameters of melittin and its homologs derived from NMR spectroscopy.

Peptide/HomologEnvironmentKey Structural FeaturesNMR MethodReference
MelittinMethanolTwo α-helical segments (residues 2-11 and 13-26) connected by a hinge.¹H-NMR, 2D-NMR capes.gov.br
Recombinant MelittinDilute Aqueous Solution (pH 7.0)Predominantly unstructured monomer.¹⁵N-HSQC capes.gov.br
Recombinant Melittin30% TFE-water mixtureStabilized α-helical structure; cis-trans isomerization of Pro14 is key.¹⁵N-HSQC, 2D ¹H-¹H NOESY capes.gov.br
MelittinLysophosphatidylcholine micellesTrp19 indole (B1671886) protons show shifts upon binding, indicating interaction with the lipid core.Proton NMR researchgate.net

Fluorescence Resonance Energy Transfer (FRET) for Proximity and Dynamics Studies

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can be used to measure the distance between two fluorescent molecules, a donor and an acceptor. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "molecular ruler" capability makes FRET a powerful tool for studying the proximity and dynamics of peptides and their interactions with other molecules, such as lipids in a membrane.

In the context of melittin homologs, FRET can be employed to investigate various aspects of their molecular architecture and function. By labeling the peptide at specific sites with a donor and an acceptor fluorophore, intramolecular distances and conformational changes can be monitored. Alternatively, by labeling the peptide and a component of a lipid membrane, the proximity and orientation of the peptide relative to the membrane can be determined.

One example of the application of fluorescence techniques to a melittin analog involves the use of Dns-melittin, where the N-terminus is labeled with the environmentally sensitive fluorophore dansyl. capes.gov.br Studies with this analog have provided information on the orientation and dynamics of the N-terminal region of the peptide when bound to membranes. By analyzing the fluorescence properties of the dansyl group, it was determined that this region of the peptide is localized in a motionally restricted area of the membrane. capes.gov.br

Another approach involves the substitution of natural amino acids with fluorescent non-natural amino acids. For instance, a melittin analog where Trp19 was replaced with the fluorescent amino acid AzAla was characterized to understand its membrane-permeabilizing activity. nih.gov While not a traditional FRET experiment, this highlights the use of fluorescent analogs to probe peptide-membrane interactions.

FRET has also been used to study the conformational changes induced in a binding partner upon interaction with melittin. In a study of the troponin C-melittin complex, a donor and acceptor were attached to different helices of troponin C. The binding of melittin induced a significant decrease in the donor-acceptor distance, indicating a conformational change in troponin C. nih.gov

The table below summarizes findings from studies using fluorescence and FRET to investigate the proximity and dynamics of melittin and its analogs.

Peptide/SystemFluorescent Probe(s)MeasurementKey FindingsReference
Dns-melittinDansyl group at N-terminusFluorescence lifetime and anisotropyThe N-terminus of membrane-bound melittin is in a motionally restricted environment. capes.gov.br
AzAla-melittinAzAla substitution for Trp19Fluorescence quenchingDemonstrated that the fluorescent analog binds to lipid bilayers. nih.gov
Troponin C-melittin complexDansylaziridine (donor) and 5-(iodoacetamido)eosin (acceptor) on Troponin CFRET efficiencyMelittin binding induces a significant decrease in the distance between helices A and E of troponin C. nih.gov

Elucidation of Antibacterial Mechanisms of Action for Antibacterial Peptide/melittin Homologs

Membrane-Disrupting Capabilities and Permeabilization Mechanisms

The primary and most well-documented mechanism of action for melittin (B549807) and its homologs is the disruption of the bacterial cell membrane. This interaction is multifaceted, involving initial electrostatic attraction followed by the physical perturbation of the lipid bilayer, leading to increased permeability and eventual cell death.

Pore Formation Models: Barrel-Stave, Toroidal, and Carpet Mechanisms

The process of membrane permeabilization by melittin homologs is generally understood through three principal models: the barrel-stave, toroidal pore, and carpet models. The specific model that predominates can depend on factors such as peptide concentration, lipid composition of the bacterial membrane, and environmental conditions. nih.govresearchgate.netmdpi.commdpi.com

Barrel-Stave Model: In this model, the peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, these monomers insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, forming the interior of a water-filled pore. This structure resembles the staves of a barrel, creating a stable channel through the membrane. researchgate.netmdpi.com However, evidence suggests that this model is less common for melittin, which tends to favor the toroidal pore model. nih.govnih.gov

Toroidal Pore Model: This is the most widely accepted model for melittin-induced pore formation. nih.govmdpi.comnih.govnih.gov Similar to the barrel-stave model, peptides bind to the membrane surface and insert into the lipid bilayer. However, in the toroidal model, the inserted peptides induce a significant curvature in the membrane. The lipid monolayers bend continuously from the outer leaflet to the inner leaflet, forming a pore where the water core is lined by both the peptides and the head groups of the lipid molecules. researchgate.netmdpi.commdpi.com This creates a less defined and more dynamic pore structure compared to the barrel-stave model.

Carpet Model: At high concentrations, melittin homologs can act via a detergent-like mechanism known as the carpet model. In this scenario, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. researchgate.netmdpi.commdpi.com This extensive coverage disrupts the integrity of the lipid bilayer, leading to the formation of transient pores, membrane thinning, and eventually, the disintegration of the membrane into micelle-like structures. mdpi.com This process is less about forming discrete, stable pores and more about a generalized disruption of the membrane structure. mdpi.com

ModelDescriptionKey Characteristics
Barrel-StavePeptides form a barrel-like channel through the membrane.Hydrophilic peptide faces form the pore lining; lipid bilayer remains relatively intact. researchgate.netmdpi.com
ToroidalPeptides and lipid head groups together line the pore.Induces significant membrane curvature; lipid monolayers are continuous through the pore. nih.govresearchgate.netmdpi.commdpi.com
CarpetPeptides coat the membrane surface, causing destabilization.Occurs at high peptide concentrations; leads to micellization of the membrane. researchgate.netmdpi.commdpi.com

Effects on Bacterial Membrane Potential and Proton Motive Force

The formation of pores and the general disruption of the bacterial membrane by melittin and its homologs have a profound impact on the cell's electrochemical gradient. The bacterial cytoplasmic membrane maintains a potential difference, with the interior being negatively charged relative to the exterior. This membrane potential is crucial for a variety of cellular processes, including ATP synthesis, nutrient transport, and motility.

Melittin-induced pores create channels through which ions can freely pass, leading to a rapid dissipation of this potential, a process known as membrane depolarization. researchgate.netnih.govresearchgate.netnih.gov The influx of cations and efflux of anions neutralizes the charge difference across the membrane. This depolarization disrupts the proton motive force (PMF), which is the energy stored in the form of a proton gradient across the membrane. The collapse of the PMF inhibits ATP synthesis and other energy-dependent cellular functions, contributing significantly to the bactericidal effect of the peptide. researchgate.netnih.gov Studies using potential-sensitive fluorescent dyes have demonstrated that melittin and its derivatives cause significant and rapid depolarization of the bacterial membrane. researchgate.netresearchgate.net

Lipid Specificity and Interaction with Phospholipid Bilayers

The interaction of melittin and its homologs with bacterial membranes is not indiscriminate; it is influenced by the specific lipid composition of the bilayer. Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, which contributes to their net negative charge. This negative charge facilitates the initial electrostatic attraction of the cationic melittin peptides. mdpi.commdpi.com

Research has shown that melittin interacts differently with various phospholipids. For instance, studies have indicated a deeper penetration of the peptide into cardiolipin-containing membranes compared to those composed primarily of zwitterionic phosphatidylcholine (PC). nih.gov The tryptophan residue in melittin, often used as an intrinsic fluorescent probe, shows a greater blue shift in its emission spectrum when in the presence of cardiolipin, suggesting a more hydrophobic environment and deeper insertion into the bilayer. nih.govnih.gov

Furthermore, the ability of melittin to form pores can be modulated by the lipid environment. While melittin readily forms pores in zwitterionic membranes, its interaction with highly anionic membranes can sometimes favor a surface-bound, less active conformation, which may hinder pore formation. mdpi.com This suggests a complex interplay between electrostatic attraction and the structural requirements for peptide insertion and pore formation.

Lipid TypeInteraction with Melittin HomologsEffect on Activity
Anionic (e.g., Phosphatidylglycerol, Cardiolipin)Strong electrostatic attraction; can lead to deeper peptide penetration. mdpi.comnih.govFacilitates initial binding; high concentrations can sometimes stabilize surface-bound states. mdpi.com
Zwitterionic (e.g., Phosphatidylcholine)Weaker initial interaction compared to anionic lipids. mdpi.comReadily supports toroidal pore formation once a threshold concentration is reached.

Intracellular Targets and Cellular Process Modulation

While membrane disruption is the primary bactericidal mechanism, a growing body of evidence suggests that melittin and its homologs can also translocate across the bacterial membrane and interact with intracellular components, thereby inhibiting essential cellular processes. nih.govnih.govmdpi.com

Nucleic Acid Binding and Inhibition of Replication/Transcription

Once inside the bacterial cell, melittin homologs, with their cationic nature, can interact with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govmdpi.com This binding can interfere with the processes of DNA replication and transcription. By associating with DNA, these peptides can physically block the progression of DNA polymerase and RNA polymerase, thereby halting the synthesis of new DNA and messenger RNA (mRNA). mdpi.com Some studies have reported that upon penetration, melittin can hydrolyze both DNA and RNA. nih.govmdpi.com Furthermore, the interaction of melittin with DNA has been explored in the context of gene delivery systems, where its ability to bind and condense DNA is utilized. nih.gov While the precise molecular details of this inhibition in a bactericidal context require further investigation, it represents a significant secondary mechanism of action.

Protein Synthesis Inhibition and Ribosomal Interactions

In addition to targeting nucleic acids, melittin and its derivatives have been shown to inhibit protein synthesis. nih.govmdpi.com This can occur through direct interaction with the bacterial ribosome, the cellular machinery responsible for translating mRNA into proteins. The ribosome is a complex structure composed of ribosomal RNA (rRNA) and proteins, and it presents multiple potential binding sites for inhibitory molecules. nih.govnih.gov

While the exact binding site of melittin on the bacterial ribosome is not as well-defined as for some classical antibiotics, it is hypothesized that these cationic peptides can interact with the anionic rRNA components of the ribosomal subunits. nih.govyoutube.com Such binding could disrupt the conformational changes necessary for the different stages of protein synthesis, such as the binding of transfer RNA (tRNA) to the A-site, the peptidyl transferase reaction in the P-site, or the translocation of the ribosome along the mRNA. nih.govyoutube.com By halting protein synthesis, melittin homologs effectively shut down the production of essential enzymes and structural proteins, leading to cell death. nih.govmdpi.com

Enzymatic Activity Modulation within Bacterial Cytoplasm

While the primary mechanism of many antibacterial peptides, including melittin, is the permeabilization of the bacterial cell membrane, evidence suggests that their activity is not limited to the cell surface. Once the membrane is breached, these peptides can enter the bacterial cytoplasm and interfere with essential intracellular processes. Research indicates that upon penetration, melittin and its homologs can modulate the activity of cytoplasmic enzymes and interfere with core cellular functions like nucleic acid and protein synthesis. mdpi.com

Studies have shown that after gaining entry into the bacterial cell, melittin can hydrolyze both DNA and RNA. mdpi.com This suggests an ability to either possess intrinsic nuclease-like activity or to activate bacterial autolysins or other degradative enzymes. Furthermore, melittin has been observed to exert an inhibitory effect on protein synthesis. mdpi.com This could occur through various mechanisms, such as direct binding to ribosomal subunits, thereby disrupting the translation process, or by degrading messenger RNA (mRNA) transcripts before they can be translated. The collective impact of this intracellular activity is a multi-pronged attack that cripples the bacterium's ability to function, replicate, and respond to stress, ultimately leading to cell death.

Interaction with Bacterial Virulence Factors

Beyond direct bactericidal activity, antibacterial peptide/melittin homologs can neutralize bacterial threats by specifically targeting and disrupting virulence factors. This approach can render bacteria less harmful and more susceptible to host immune responses or conventional antibiotics.

Biofilm Disruption and Inhibition of Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers significant protection against antibiotics and host defenses. Melittin has demonstrated potent activity against these resilient structures. mdpi.com It can both inhibit the initial formation of biofilms and eradicate established ones. mdpi.comnih.gov

The antibiofilm mechanism involves several actions. Melittin can disrupt the integrity of the biofilm matrix and lyse the bacteria embedded within it. nih.gov Studies on various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, have quantified this activity. For instance, melittin has shown minimum biofilm inhibitory concentration (MBIC) values ranging from 1.25 to 20 μg/mL and minimum biofilm eradication concentration (MBEC) values from 10 to 40 μg/mL against different bacterial strains. nih.gov Research has also shown that melittin can inhibit the formation of polymicrobial biofilms, which are common in many industrial and clinical settings. nih.gov

Table 1: Antibiofilm Activity of Melittin Against Various Bacterial Strains

Bacterial Strain MBIC (μg/mL) MBEC (μg/mL) Reference
S. aureus (MRSA) 1.25 - 10 10 - 40 nih.govfrontiersin.org
P. aeruginosa 5 - 20 10 - 40 nih.gov
Polymicrobial Biofilm 50 (50% inhibition) Not Reported nih.gov

Quorum Sensing Interference and Virulence Gene Regulation

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. nih.gov Melittin has been identified as a potential QS inhibitor. mdpi.com By interfering with QS signaling, melittin can effectively disarm bacteria, reducing their pathogenic potential.

Molecular docking studies have suggested that melittin can interact with key QS receptor proteins, such as LasR in P. aeruginosa, through hydrogen bonds. mdpi.comnih.gov This interaction can block the signaling cascade that leads to the production of various virulence factors. Research has demonstrated that melittin can significantly reduce the production of QS-controlled virulence factors in P. aeruginosa, including pyocyanin, elastase, and rhamnolipids. mdpi.com Furthermore, melittin has been shown to down-regulate the expression of genes integral to biofilm formation and QS, such as the icaA gene in S. aureus and the LasR gene in P. aeruginosa. nih.govnih.gov

**Table 2: Effect of Melittin on the Production of Quorum Sensing-Regulated Virulence Factors in *P. aeruginosa***

Virulence Factor Inhibition Observed Reference
Pyocyanin Yes mdpi.com
Elastase Yes mdpi.com
Rhamnolipid Yes mdpi.com

Modulation of Bacterial Motility and Adhesion

The ability of bacteria to move towards a target and adhere to surfaces is a critical first step in establishing an infection and forming a biofilm. Antibacterial peptide/melittin homologs can interfere with these processes. By disrupting bacterial motility, these peptides can prevent bacteria from colonizing host tissues or medical devices.

Studies have shown that melittin can inhibit the various forms of bacterial movement. mdpi.com This inhibition of motility is another key aspect of its anti-QS activity, as motility is often regulated by QS systems. By preventing bacteria from moving and adhering, melittin effectively hinders the initiation of biofilm formation and systemic infection. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Antibacterial Peptide/melittin Homologs

Impact of Amino Acid Substitutions on Antimicrobial Potency

The substitution of specific amino acids within the melittin (B549807) sequence is a primary strategy to modulate its function. These changes can fine-tune critical physicochemical properties like hydrophobicity, charge, and amphipathicity, which are paramount for its interaction with bacterial membranes. frontiersin.orgnih.gov

Hydrophobicity is a critical determinant of an antimicrobial peptide's ability to partition into and disrupt the lipid bilayer of bacterial membranes. nih.gov The N-terminal region (residues 1-20) of melittin is predominantly hydrophobic, driving its insertion into cell membranes. nih.govmdpi.com Studies have shown that there is an optimal window of hydrophobicity for maximal antimicrobial activity; both insufficient and excessive hydrophobicity can diminish efficacy. nih.gov For instance, increasing the hydrophobicity of the nonpolar face of helical peptides generally correlates with stronger hemolytic activity, but the relationship with antimicrobial potency is more complex, often showing a parabolic curve where activity decreases after an optimal level is surpassed. nih.gov

Systematic substitution of residues can optimize this property. For example, replacing the tryptophan (Trp19) residue with a fluorescent amino acid, Dap(AMCA), was shown to stabilize the peptide's helical structure and alter its interaction with membranes, leading to reduced hemolytic toxicity. nih.gov Similarly, NMR studies have identified specific hydrophobic residues, such as Ile17 and Ile20, as key points of contact in binding interactions, highlighting the importance of the C-terminal hydrophobic face. nih.gov Gain-of-function screens of melittin variants have revealed that potent analogs often feature sequence changes that extend the amphipathic α-helix, underscoring the importance of a well-defined hydrophobic face for membrane disruption. nih.gov

Table 1: Impact of Hydrophobic Modifications on Melittin Analog Activity
Peptide/AnalogModificationKey FindingReference
MEL-HDeletion of hinge residues (Gln25, Gln26)Did not affect antibacterial activity but reduced hemolytic activity. Showed deeper insertion into micelles compared to its D-amino acid diastereomer. nih.gov
MELFLSubstitution of Trp19 with Dap(AMCA)Reduced hemolytic toxicity and improved the selectivity index up to five-fold compared to native melittin. nih.gov
Gain-of-Function VariantsMultiple substitutions in a 10-residue variable regionHighly active variants featured sequences that extended the amphipathic α-helix, leading to more potent pore formation. nih.gov
V13K AnalogsSystematic Ala to Leu substitutionsDemonstrated an optimal hydrophobicity window for high antimicrobial activity; exceeding this window decreased potency. nih.gov

Melittin is a cationic peptide, carrying a net positive charge of +6 at physiological pH, which facilitates its initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov The magnitude and distribution of this net charge are crucial for antimicrobial efficacy. nih.gov

Increasing the net positive charge of melittin analogs, often by substituting neutral or hydrophobic residues with cationic ones like lysine (B10760008) (Lys) or arginine (Arg), can enhance antimicrobial activity. However, this effect is not always linear. Studies on various α-helical peptides have shown that while increasing the net charge from +4 to +5 or higher can boost antimicrobial action, further increases may not yield additional benefits and can sometimes increase hemolytic activity. nih.gov There appears to be a charge threshold of approximately +8 to +9 for maximal activity in some antimicrobial peptides (AMPs). frontiersin.org

Table 2: Influence of Net Charge and Amino Acid Substitutions on Antimicrobial Activity
Peptide/AnalogSequence ModificationNet ChargeKey Finding on Antimicrobial ActivityReference
Melittin (Native)GIGAVLKVLTTGLPALISWIKRKRQQ-NH2+6Potent broad-spectrum activity. nih.govnih.gov
Orn-melittinLys7,21,23 replaced with Ornithine+6Similar activity to native melittin against S. aureus, slightly improved against E. coli. frontiersin.org
Dab-melittinLys7,21,23 replaced with Diaminobutyric acid+6Improved activity against E. coli compared to native melittin. frontiersin.org
Dap-melittinLys7,21,23 replaced with Diaminopropanoic acid+6Improved activity against E. coli compared to native melittin. frontiersin.org
Cecropin (B1577577)/Melittin HybridsCharge varied by substitutions+5 to +9No statistically significant correlation found between net charge and Minimum Inhibitory Concentration (MIC). nih.gov

Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which limits their in vivo stability. A powerful strategy to overcome this is the incorporation of non-natural D-amino acids. mdpi.com Since proteases are stereospecific, peptides containing D-amino acids are highly resistant to enzymatic cleavage.

Introducing D-amino acids into melittin analogs can have profound effects on their structure and function. A study on a hinge-deleted melittin analog (Mel-H) and its diastereomer containing four D-amino acids [Mel-(d)H] revealed significant differences. nih.gov While both peptides partitioned similarly into micelles, the D-amino acid-containing analog [Mel-(d)H] showed a marked reduction in hemolytic activity without compromising its antibacterial potency. Structural analysis showed that while Mel-H formed a stable, straight helix that inserted deeply into membrane mimics, Mel-(d)H adopted a more flexible structure with multiple beta-turns and was located more superficially on the micelle surface. nih.gov This suggests that the reduced toxicity of D-amino acid-containing peptides may be linked to their altered dynamics and shallower insertion into eukaryotic-like membranes. nih.gov

Role of Peptide Length, Sequence Spacers, and Terminal Modifications

Truncation studies, where parts of the peptide are removed, have shown that the full length of melittin is not always necessary for antimicrobial action. For example, a truncated melittin peptide of just 11 amino acids was successfully fused to another peptide, Lasioglossin-III, to create a potent hybrid. nih.gov Conversely, deleting the central hinge residues (Pro14) can significantly reduce antibacterial activity, indicating the functional importance of the kinked structure this residue imparts, which is believed to aid in membrane disruption. frontiersin.orgnih.govmdpi.com

Terminal modifications are also highly effective. N-terminal acylation with fatty acids is a common strategy to enhance the hydrophobicity and membrane-disrupting capabilities of AMPs. mdpi.comnih.gov Studies on melittin-derived lipopeptides (MDLs) demonstrated that conjugating fatty acids of varying lengths to the N-terminus resulted in length-dependent improvements in antimicrobial activity. The potency generally increased with fatty acid carbon chain length up to 16 carbons. nih.gov

Chimeric Peptide Design and Hybridization Strategies

Hybridization, the strategy of combining sequences from two or more different AMPs, aims to create a new molecule with synergistic or enhanced properties. nih.gov This approach can broaden the antimicrobial spectrum or combine different mechanisms of action. One of the earliest and most well-known examples is the creation of cecropin-melittin hybrids. These chimeras fuse the N-terminal amphipathic helix of cecropin A with the hydrophobic portion of melittin, resulting in peptides that are often more potent than either parent molecule against certain bacterial strains. nih.gov

More recent work has explored hybrids of melittin with other peptides like lasioglossin-III and esculentin-1a (B1576700). nih.govpensoft.net For example, a hybrid of a truncated melittin and lasioglossin-III (LM1) was designed to combine melittin's activity against Staphylococcus aureus with lasioglossin's efficacy against Acinetobacter baumannii. nih.gov The resulting hybrid peptide showed high stability and significant membrane-penetrating ability against both pathogens. nih.gov Similarly, a hybrid named BKR1, designed from fragments of esculentin-1a and melittin, displayed potent bactericidal activity against Gram-negative bacteria and acted synergistically with conventional antibiotics. pensoft.net

Table 3: Examples of Melittin-Based Hybrid Peptides
Hybrid PeptideParent PeptidesDesign RationaleKey OutcomeReference
Cecropin A-Melittin HybridsCecropin A, MelittinCombine different mechanisms of action to enhance potency.More potent than either parent peptide against certain strains, including MRSA. nih.gov
LM1Lasioglossin-III, Truncated MelittinCombine activity against A. baumannii and S. aureus.Showed high stability and significant movement inside both S. aureus and A. baumannii membranes. nih.gov
BKR1Esculentin-1a, MelittinDesign a novel peptide with enhanced antimicrobial activity and reduced toxicity.Displayed bactericidal activity against Gram-negative bacteria and strong synergistic effects with several antibiotics. pensoft.net
HP-MEH. pylori ribosomal protein L1, MelittinIncorporate residues from a ribosomal protein with melittin fragments.Antibacterial activity was similar to native melittin but without hemolytic activity. researchgate.net

Cyclization and Stapling Methodologies for Enhanced Stability and Efficacy

Linear peptides like melittin often exist in a flexible, random coil state in aqueous solution and only adopt their functional α-helical structure upon interacting with a membrane. nih.gov This conformational flexibility can make them susceptible to proteolytic degradation. Peptide stapling is a synthetic chemistry technique used to constrain a peptide into its bioactive helical conformation by introducing a covalent cross-link, typically between amino acid side chains. rsc.orgmdpi.com

This "hydrocarbon stapling" has been applied to melittin to create analogs with enhanced α-helicity, greater resistance to proteases, and improved biological activity. nih.govrsc.org A series of hydrocarbon-stapled melittin analogs showed remarkable enhancements in anti-hepatoma activity and protease resistance compared to the parent peptide. rsc.org While this modification can sometimes increase hemolytic properties, it demonstrates the power of conformational stabilization. researchgate.net The stapling technique is viewed as a method to simultaneously optimize a peptide's bioactive conformation and its pharmacokinetic properties. mdpi.com Various cyclization chemistries, including lactam, triazole, and thioether linkages, can be employed to achieve this conformational lock, with the choice of staple influencing the final helicity and activity. mdpi.comnih.gov

Computational Modeling and Bioinformatics Analysis of Antibacterial Peptide/melittin Homologs

Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for studying the complex and dynamic interactions between peptides like melittin (B549807) and bacterial cell membranes. nih.govacs.org These simulations can model the behavior of each atom in the system over time, offering a high-resolution view of processes that are difficult to observe experimentally. nih.govresearchgate.net By mimicking the physiological environment, MD simulations reveal the intricate dance of peptide insertion, translocation, and the ultimate disruption of the membrane barrier. nih.govacs.org

MD simulations have been instrumental in elucidating the step-by-step process of how melittin breaches the cell membrane. It is understood that melittin's action is concentration-dependent; at low peptide-to-lipid (P/L) ratios, the peptides tend to remain on the membrane surface, but as the concentration increases, they begin to insert and aggregate. nih.govmdpi.com This aggregation is a crucial cooperative step leading to membrane disruption. acs.orgnih.gov

Simulations show that melittin peptides can spontaneously penetrate lipid bilayers, a process that can be computationally expensive to model, often requiring coarse-grained (CG) MD simulations to achieve the necessary timescales. nih.gov These simulations have revealed that the insertion process is often synergetic, with multiple peptides acting together. nih.gov Once inserted, melittin peptides can form pores in the membrane, a key aspect of their antibacterial activity. The structure of these pores is often described as "toroidal," where the lipid leaflets bend inward to line the pore, stabilized by the inserted peptides. acs.org

The dynamics of these pores are complex, with simulations showing fluctuations in size and stability. nih.gov The presence of melittin causes significant structural disturbances in the membrane, including thinning and expansion, which facilitates water penetration and eventual lysis. nih.govmdpi.com The critical P/L ratio required for pore formation has been investigated through simulations, providing quantitative insights into the concentration-dependent activity of melittin. acs.orgnih.gov For instance, all-atom MD simulations have been used to study pore formation by placing multiple melittin peptides on the surface of a mixed lipid bilayer mimicking a bacterial membrane. acs.org These studies have observed a critical P/L ratio for the penetration of melittin from the surface. acs.org

Simulation Type Key Findings References
All-Atom MDDetailed interactions, membrane thinning, water penetration. nih.govacs.org
Coarse-Grained (CG) MDSpontaneous peptide penetration, formation of T- and U-shaped peptide conformations, aggregation dynamics. nih.govresearchgate.net
Multiscale MDReveals cooperative mechanisms and the importance of precursor defects for pore formation. nih.govacs.org

The orientation and conformation of melittin within the lipid bilayer are critical determinants of its activity. mdpi.com A widely accepted "two-state" model suggests that at low concentrations, melittin binds to the membrane surface in a parallel orientation (the 'S' state), which is considered inactive. mdpi.comresearchgate.net As the peptide concentration increases, a transition to a perpendicular, transmembrane orientation (the 'I' state) occurs, which is the active, pore-forming state. mdpi.comresearchgate.net

MD simulations have provided strong support for this model, showing that melittin can adopt different conformations, such as a transmembrane (T-peptide) or a U-shaped conformation (U-peptide), within the membrane. nih.gov These different conformations can aggregate to form stable pores of varying permeability and stability. nih.gov The proline residue at position 14 in the melittin sequence often induces a bend, facilitating the U-shape formation. nih.gov

The amphipathic nature of melittin, with its hydrophobic N-terminal half and hydrophilic C-terminal half, dictates its interaction with the lipid environment. mdpi.comnih.gov Upon binding to a membrane, it folds into a bent, rod-like α-helical conformation. mdpi.com Solid-state NMR studies, complemented by computational models, have confirmed that melittin adopts a helical conformation with a transbilayer orientation in lipid membranes. nih.gov The lipid composition itself also influences melittin's orientation and action. mdpi.com For example, interactions are more favorable with lipids in a liquid-condensed phase compared to a liquid-expanded phase. mdpi.com

Parameter Description Significance References
Orientation Parallel (inactive state) vs. Perpendicular (active, pore-forming state).Determines whether the peptide will disrupt the membrane. mdpi.comresearchgate.net
Conformation α-helical, U-shaped, and Transmembrane (T-peptide) forms observed in simulations.Different conformations contribute to the formation and stability of various pore types. nih.govmdpi.com
Amphipathicity Distinct hydrophobic and hydrophilic faces and ends of the peptide.Drives the initial binding to and subsequent insertion into the membrane. mdpi.comnih.gov

De Novo Peptide Design Algorithms and Virtual Screening

The limitations of natural peptides, such as potential toxicity and instability, have driven the development of computational methods for de novo (from scratch) design and virtual screening of novel antibacterial peptides with improved properties. nih.govnih.gov

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery of new antimicrobial peptides. nih.govnih.gov Supervised learning models, such as random forests and support vector machines, are trained on large databases of known AMPs and their activities. nih.govmdpi.com These models learn to identify the sequence features and physicochemical properties that correlate with antimicrobial efficacy. mdpi.commdpi.com

These prediction models can rapidly screen vast virtual libraries of peptide sequences to identify promising candidates. mdpi.com ML can be used for binary classification (predicting if a peptide is antimicrobial or not) or for regression (predicting a continuous value like the minimum inhibitory concentration, MIC). nih.gov Recent models like CalcAMP have shown high accuracy in predicting activity against both Gram-positive and Gram-negative bacteria by assessing various features like physicochemical properties and sequence composition. mdpi.com Such approaches significantly reduce the time and cost associated with discovering novel AMPs. nih.govmdpi.com

Beyond just prediction, algorithms can be used to intelligently design and optimize peptide sequences. De novo design strategies aim to create synthetic mimics of antimicrobial peptides (SMAMPs) from scratch, often using inexpensive synthetic oligomers. nih.gov These algorithms can define a three-dimensional framework and then populate it with chemical groups that mimic the facially amphiphilic architecture of natural AMPs like melittin. nih.gov

Computational tools can modify existing peptides, like melittin, to enhance their properties. For example, studies have used molecular simulation software to modify melittin's structure—by altering the angle between its N-terminal and C-terminal α-helices, for instance—to increase its antibacterial potency. nih.govmdpi.com Virtual screening techniques, including molecular docking, can then be used to evaluate these designed analogs against target proteins or membranes. nih.govmdpi.com This iterative process of design, screening, and refinement allows for the rapid optimization of peptide leads with improved activity and selectivity before they are synthesized for experimental validation. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov In the context of antibacterial peptides, QSAR models correlate physicochemical and structural properties (known as molecular descriptors) with their antimicrobial potency. mdpi.com

Key descriptors for AMPs often include cationic charge, hydrophobicity, secondary structure propensity (e.g., α-helix), and amphipathicity, all of which facilitate membrane interaction and lysis. mdpi.com QSAR studies have shown that properties like lower molecular weight, higher charge, a propensity for α-helical structures, and a higher frequency of amino acids such as lysine (B10760008) are often linked to increased antimicrobial activity. mdpi.com

By building predictive models, often using machine learning algorithms, QSAR facilitates the efficient exploration of the vast chemical space of possible peptide sequences. mdpi.comnih.gov These models can guide the design of novel peptides with enhanced activity. researchgate.net For instance, contour maps from Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, can indicate where modifications to a peptide's structure (e.g., adding bulkier or more positively charged groups at specific positions) would likely enhance its bioactivity. researchgate.net This rational design approach helps to balance antimicrobial potency with potential toxicity, a key challenge in developing new peptide-based therapeutics. researchgate.net

QSAR Descriptor Influence on Antibacterial Activity Rationale References
Cationic Charge Generally, higher positive charge enhances activity.Promotes electrostatic attraction to negatively charged bacterial membranes. mdpi.commdpi.com
Hydrophobicity A crucial factor, but an optimal balance is needed.Aids in penetrating the hydrophobic core of the lipid bilayer. mdpi.commdpi.com
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues.Critical for membrane insertion and pore formation. mdpi.commdpi.com
Secondary Structure Propensity to form structures like α-helices.Provides a stable scaffold for interacting with the membrane. mdpi.com

Bioinformatics Analysis of Peptide Sequence Homology and Evolutionary Relationships

Bioinformatic approaches are crucial for understanding the structural, functional, and evolutionary aspects of antibacterial peptides like melittin and its homologs. By analyzing peptide sequences, researchers can identify key features that determine their biological activity and trace their evolutionary origins.

Melittin, the principal toxic component of honeybee venom, is a 26-residue amphipathic peptide. nih.gov Its primary sequence, GIGAVLKVLTTGLPALISWIKRKRQQ-NH2, is fundamental to its function and has been a model for studying peptide-membrane interactions. nih.govuniprot.org Computational analysis of this sequence reveals distinct functional domains and conserved motifs that are critical for its antimicrobial and hemolytic activities.

The peptide is synthesized as a larger preproprotein, which includes an N-terminal signal peptide and an anionic propeptide region. nih.govuniprot.org The signal peptide directs the nascent protein into the secretory pathway, while the propeptide, rich in acidic residues, is thought to neutralize the highly cationic mature peptide, preventing cellular damage before its secretion. nih.gov

The mature melittin peptide exhibits a pronounced amphipathicity, which is a key conserved feature. This is organized in two ways:

Primary Sequence Amphipathicity : The N-terminal half of the peptide (residues 1-20) is predominantly hydrophobic, while the C-terminal segment (residues 21-26) is hydrophilic and strongly cationic due to the presence of a KRKR motif. nih.govcapes.gov.br

Secondary Structure Amphipathicity : Upon binding to a lipid bilayer, melittin folds into an α-helical structure. nih.gov This helix positions the hydrophobic amino acid side chains on one face and the polar side chains on the opposite face, creating a distinct amphipathic secondary structure. nih.gov

Structural studies have further refined this model, showing that melittin typically forms a bent α-helix. The structure consists of two helical segments, primarily comprising residues 1-10 and 13-21, connected by a flexible hinge region around Gly12 and Pro14. capes.gov.brrcsb.org This structural flexibility is a conserved trait that allows the peptide to insert into and disrupt cell membranes. The C-terminal segment (residues 22-26) often remains in a non-helical conformation. capes.gov.br

The table below summarizes the key functional domains and motifs identified in melittin through bioinformatics and structural analysis.

Domain/MotifResidue PositionPrimary FunctionKey Characteristics
N-terminal Hydrophobic Domain 1-20Membrane insertion and disruptionForms an amphipathic α-helix; rich in hydrophobic residues (Gly, Ile, Ala, Val, Leu). nih.govcapes.gov.br
C-terminal Cationic "Tail" 21-26Initial membrane bindingHighly hydrophilic; contains the KRKR motif for electrostatic interaction with negatively charged membranes. nih.gov
Signal Peptide 1-21 (of preproprotein)Secretory pathway targetingDirects synthesis to the endoplasmic reticulum. uniprot.org
Propeptide 22-43 (of preproprotein)Neutralization of mature peptideAnionic region that is cleaved to release the active, cationic melittin. nih.govuniprot.org

Modifications to these conserved regions can dramatically alter biological activity. Studies involving single amino acid substitutions have demonstrated that both amphipathicity and the specific orientation of hydrophobic residues are critical for inducing stabilized structures and for the peptide's binding affinity to membranes. nih.govnih.gov

Phylogenomic analysis traces the evolutionary history of melittin and its homologs across different species, providing insights into venom evolution. Melittin is the most dominant venom component in honeybees of the genus Apis, where its sequence is highly conserved. nih.govresearchgate.net However, homologous peptides with similar structures and functions are found in other related insects.

Bioinformatic studies comparing venom transcriptomes have identified melittin homologs in other bee genera, such as the bombilitins in bumblebees (Bombus) and peptides like xylopin in carpenter bees (Xylocopa). researchgate.net A phylogenomic study utilizing sequence alignment tools (MAFFT-L-INSI) and network reconstructions based on protein distance matrices revealed a close relationship between the venom components of Apis and Xylocopa. researchgate.net For instance, four melittin-like precursor sequences identified in the European carpenter bee (Xylocopa violacea) feature signal and propeptide regions similar to those known for Apis and Bombus sequences. researchgate.net The mature sequences are very similar to xylopins (Xac-1 and Xac-2) previously identified from the Japanese carpenter bee. researchgate.net

This type of analysis can also clarify taxonomic relationships and correct database inaccuracies. The same study noted that melittin-like sequences previously reported in public databases for wasp species such as Polistes, Vespa, and Vespula were likely the result of sample contamination, as they were found to be identical to honeybee melittin sequences. researchgate.net

The table below presents some of the known naturally occurring melittin homologs and their source organisms.

Peptide NameSource OrganismGenusKey Features/Relationship
Melittin Western HoneybeeApis (mellifera)The canonical and most studied peptide in this family. nih.govuniprot.org
Bombilitin BumblebeesBombusHomologous to melittin, reflecting the close phylogenetic relationship between Apis and Bombus. researchgate.net
Xylopin (Xac-1, Xac-2) Carpenter BeesXylocopa (violacea, appendiculata)The dominant venom component, homologous to melittin. researchgate.net
Melittin-2 Africanized HoneybeeApis (mellifera)A natural variant of melittin. uniprot.org

These comparative analyses underscore that the melittin structure represents an effective molecular template for a venom toxin, which has been conserved and subtly modified across different bee lineages that diverged millions of years ago. nih.gov

In Vitro Evaluation and Comparative Analysis of Antibacterial Peptide/melittin Homolog Efficacy

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

A fundamental measure of an antimicrobial agent's effectiveness is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of the agent that prevents visible bacterial growth, while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial population.

Susceptibility Testing Against Gram-Positive Bacterial Strains

Melittin (B549807) and its synthetic derivatives have demonstrated potent activity against a variety of Gram-positive bacteria. Research indicates that these peptides can effectively curb the growth of clinically significant strains. For instance, the MIC values for melittin against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), typically fall within the range of 0.625 to 16 μg/mL. frontiersin.orgnih.gov The MBC values are often close to or slightly higher than the MICs, indicating a strong bactericidal effect. frontiersin.org

Table 1: MIC and MBC of Melittin Homologs Against Gram-Positive Bacteria

Bacterial StrainPeptideMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusMelittin0.625 - 161.25 - 32
Methicillin-resistant Staphylococcus aureus (MRSA)Melittin0.625 - 6.41.25 - 10
Enterococcus faecalisMelittin4 - 328 - 64

Susceptibility Testing Against Gram-Negative Bacterial Strains

While generally requiring higher concentrations compared to Gram-positive bacteria, melittin homologs are also effective against Gram-negative strains. researchgate.net The presence of an outer membrane in Gram-negative bacteria poses an additional barrier that these peptides must overcome. Studies have reported the MIC of melittin against Escherichia coli to be in the range of 4 to 64 μg/mL, and against Pseudomonas aeruginosa from 1.25 to 128 μg/mL. frontiersin.orgmdpi.com

Table 2: MIC and MBC of Melittin Homologs Against Gram-Negative Bacteria

Bacterial StrainPeptideMIC (µg/mL)MBC (µg/mL)
Escherichia coliMelittin4 - 648 - 128
Pseudomonas aeruginosaMelittin1.25 - 1281.25 - 256
Klebsiella pneumoniaeMelittin32 - 6450 - 128

Evaluation Against Multi-Drug Resistant (MDR) Bacterial Isolates

A significant advantage of melittin homologs is their demonstrated efficacy against multi-drug resistant (MDR) bacteria. nih.gov Their mechanism of action, which primarily involves disrupting the bacterial cell membrane, is less susceptible to conventional resistance mechanisms. nih.govmdpi.com Melittin has shown potent activity against MDR strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and MRSA, with MIC values often comparable to those for their drug-susceptible counterparts. nih.govnih.govd-nb.info

Time-Kill Kinetics and Growth Inhibition Curve Analysis

Time-kill kinetic studies reveal the rate at which an antimicrobial agent eliminates a bacterial population. For melittin and its homologs, these assays typically demonstrate rapid, concentration-dependent killing. nih.govd-nb.info At concentrations at or above the MIC, a significant reduction in bacterial viability (often a 3-log10 decrease in colony-forming units per milliliter) can be observed within a short timeframe, ranging from 30 minutes to a few hours. nih.govd-nb.inforesearchgate.net This swift bactericidal action is a characteristic feature of membrane-active peptides. nih.gov Growth inhibition curves further corroborate the potent and dose-dependent suppression of bacterial proliferation. mdpi.com

Post-Antibiotic Effect (PAE) Characterization on Bacterial Populations

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth following a brief exposure to an antimicrobial agent, even after the agent's concentration has fallen below the MIC. Melittin has been shown to induce a PAE against both Escherichia coli and Staphylococcus aureus. nih.gov For instance, at five times the MIC, the PAE of melittin against E. coli was 2.4 hours, and against S. aureus, it was 3.2 hours. nih.gov The duration of this effect is typically dependent on the concentration of the peptide. nih.gov

Synergistic and Antagonistic Interactions with Conventional Antimicrobial Agents

Investigating the interplay between melittin homologs and conventional antibiotics is crucial for developing effective combination therapies. Research has shown that melittin can act synergistically with various classes of antibiotics, including β-lactams, aminoglycosides, and fluoroquinolones. researchgate.netbohrium.commdpi.comnih.gov This synergy is often attributed to melittin's ability to permeabilize the bacterial membrane, thereby enhancing the uptake of the conventional antibiotic. researchgate.net For example, combining melittin with doripenem (B194130) or ceftazidime (B193861) has been shown to significantly reduce the MIC of these antibiotics against MDR isolates of Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.netbohrium.comnih.gov In some cases, this combination can restore the effectiveness of an antibiotic against a resistant strain. researchgate.net While less common, the potential for antagonistic interactions necessitates careful evaluation for each specific peptide-antibiotic pairing. mdpi.com

Checkerboard Assays for Combination Effects

Checkerboard assays are a standard in vitro method used to evaluate the interactions between two antimicrobial agents. The assay is performed in a microtiter plate format, where serial dilutions of two compounds are combined in a grid pattern. This allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the combined effect. An FICI of ≤ 0.5 is generally considered synergistic, an FICI between 0.5 and 4.0 indicates an additive or indifferent effect, and an FICI of > 4.0 suggests antagonism. nih.govnih.gov

Studies have demonstrated the potent synergistic effects of melittin and its homologs when combined with conventional antibiotics against a range of multidrug-resistant bacteria. For instance, in combination with doripenem, melittin showed a significant reduction in the minimum inhibitory concentration (MIC) for both Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.com Similarly, strong synergistic activity has been observed when melittin is paired with vancomycin (B549263) and rifampicin (B610482) against methicillin-resistant Staphylococcus epidermidis (MRSE). frontiersin.org The combination of melittin with oxacillin (B1211168) has also proven to be synergistic against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Research has also explored the synergistic potential of melittin with other classes of antibiotics, such as ciprofloxacin, against multidrug-resistant P. aeruginosa. nih.gov

Interactive Data Table: Fractional Inhibitory Concentration Index (FICI) of Melittin/Homologs in Combination with Antibiotics

Bacterial StrainMelittin/HomologAntibioticFICI ValueInteractionReference
A. baumannii (MDR)MelittinDoripenem≤0.5Synergy mdpi.com
P. aeruginosa (MDR)MelittinDoripenem≤0.5Synergy mdpi.com
P. aeruginosa (MDR)MelittinCeftazidime≤0.5Synergy mdpi.com
S. epidermidis (MDR-MRSE)MelittinVancomycin<0.5Synergy frontiersin.org
S. epidermidis (MDR-MRSE)MelittinRifampin<0.5Synergy frontiersin.org
S. aureus (MRSA)MelittinOxacillin-Synergy nih.govnih.gov
P. aeruginosaMelittinCiprofloxacin-Synergy nih.gov
P. aeruginosaMelittinRifampicin-Additive nih.gov
P. aeruginosaMelittinChloramphenicol-Additive nih.gov
S. aureus (MDR-MRSA)MelittinVancomycin-Synergy frontiersin.org
S. aureus (MDR-MRSA)MelittinRifampicin-Synergy frontiersin.org

FICI values are presented as reported in the literature. A hyphen (-) indicates that the study reported synergy without providing a specific FICI value.

Time-Lapse Microscopy of Synergistic Activity

Time-lapse microscopy provides a dynamic view of the cellular events that occur when bacteria are exposed to antimicrobial agents. This technique allows for the real-time visualization of morphological changes, membrane disruption, and ultimately, cell death.

Studies utilizing fluorescence microscopy have shed light on the mechanism of action of melittin. Time-lapse fluorescence lifetime imaging of a fluorescently-tagged melittin derivative interacting with live E. coli has revealed transient membrane disruption and subsequent leakage of cytoplasmic contents. mdpi.commdpi.com This direct observation of membrane permeabilization supports the proposed mechanism by which melittin and its homologs exert their bactericidal effects. The formation of pores or defects in the bacterial membrane is a key factor in their ability to act synergistically with other antibiotics, as it can facilitate the entry of the partner drug into the bacterial cell. mdpi.commdpi.com

Confocal laser scanning microscopy has also been employed to visualize the effects of melittin on bacterial biofilms. Treatment of biofilms of MRSA and multidrug-resistant P. aeruginosa with melittin resulted in a significant increase in the number of dead cells within the biofilm, as indicated by live/dead staining. nih.gov This demonstrates the ability of melittin to effectively kill bacteria residing within the protective matrix of a biofilm. While direct time-lapse imaging of the synergistic interaction between a melittin homolog and an antibiotic is not widely reported, the visualization of melittin's disruptive effects on the bacterial membrane provides a strong mechanistic basis for the observed synergy in checkerboard assays.

Evaluation of Activity Under Diverse Environmental Conditions (e.g., pH, ionic strength)

The antibacterial efficacy of melittin and its homologs can be influenced by environmental factors such as pH and ionic strength. These factors can affect the peptide's structure, charge, and its ability to interact with bacterial membranes.

At a physiological pH, melittin typically carries a net positive charge, which is crucial for its initial electrostatic interaction with the negatively charged bacterial cell envelope. frontiersin.org Studies on melittin analogs have shown that their cell-penetrating activity can be pH-dependent. For instance, some analogs exhibit enhanced activity at a lower pH, which could be advantageous in the acidic microenvironments of some infections.

The ionic strength of the surrounding medium can also impact the activity of melittin. Increased ionic strength, such as the presence of physiological concentrations of NaCl (0.15 M), can lead to a decrease in the association rate of melittin with lipid bilayers. mdpi.com This is because the cations in the solution can shield the negative charges on the bacterial membrane, thus weakening the initial electrostatic attraction between the positively charged peptide and the membrane. Despite this, some melittin homologs, such as melectin, have been shown to retain their antimicrobial activity at various salt concentrations, indicating a degree of salt resistance.

Interactive Data Table: Influence of Environmental Conditions on Melittin/Homolog Activity

CompoundConditionObservationReference
MelittinPhysiological pHCarries a net positive charge (+6) frontiersin.org
Melittin Analog (AAM-1)pH 5.5 vs 7.4Higher cell-penetrating activity at pH 5.5
Melittin0.15 M NaClReduced association rate with POPC bilayers mdpi.com
MelectinPhysiological salt concentrationsRetained antimicrobial activity

Investigations into Bacterial Resistance Mechanisms Against Antibacterial Peptide/melittin Homologs

Adaptive Resistance Development and Selection Pressure Studies

Bacteria can develop resistance to melittin (B549807) and other AMPs when exposed to sub-lethal concentrations over time. This adaptive process involves the selection of mutations and regulatory changes that confer a survival advantage. frontiersin.org Studies involving the experimental evolution of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa in the presence of melittin have been instrumental in identifying the genetic and molecular underpinnings of this resistance. plos.orgnih.gov

Bacteria employ a diverse array of molecular strategies to counteract the effects of melittin and its homologs. These mechanisms often involve altering the bacterial cell envelope to reduce peptide binding or actively removing the peptides from the cell. nih.gov

Key adaptive mechanisms include:

Modification of Cell Surface Charge: A primary mechanism involves altering the net negative charge of the bacterial cell surface to repel the cationic melittin peptides. This is often achieved by modifying anionic components of the cell wall, such as teichoic acids in Gram-positive bacteria or the lipopolysaccharide (LPS) in Gram-negative bacteria. nih.gov

Efflux Pumps: Bacteria can utilize membrane-embedded transporter proteins, known as efflux pumps, to actively expel antimicrobial compounds, including melittin, from the cell's interior. mdpi.comnih.govberkeley.edu Overexpression of these pumps is a common resistance strategy against a wide range of antimicrobials. mdpi.comnih.gov In P. aeruginosa, multidrug efflux pumps contribute to its inherent resistance to many drug classes. plos.orgnih.gov

Proteolytic Degradation: Some bacteria can secrete proteases that degrade AMPs, rendering them inactive before they can reach their target on the bacterial membrane.

Biofilm Formation: Bacteria embedded within a biofilm matrix are often more resistant to antimicrobial agents. Melittin has been shown to have activity against biofilms, but the biofilm structure can still provide a level of protection for the embedded bacteria. frontiersin.orgnih.gov

Membrane Permeability and Integrity Adjustments: Mutations affecting proteins involved in maintaining cell integrity and membrane permeability can also confer resistance. For instance, mutations in the oprL gene in P. aeruginosa, which is involved in maintaining cell integrity, have been linked to resistance against melittin. plos.orgnih.gov

Genomic and transcriptomic analyses of bacterial strains that have evolved resistance to melittin provide deep insights into the specific genetic changes responsible for adaptation. Whole-genome sequencing reveals mutations, insertions, and deletions, while transcriptomics (measuring gene expression) shows how bacteria regulate their genes in response to peptide exposure.

Studies on Staphylococcus aureus evolved with melittin have identified mutations in genes such as pmtR, a transcriptional regulator. nih.gov In P. aeruginosa, experimental evolution has led to the identification of single nucleotide polymorphisms (SNPs) in genes like tpbB and oprL, which are involved in biofilm production and cell integrity, respectively. plos.orgnih.govbiorxiv.org

Furthermore, transcriptomic studies have shown that melittin can alter the expression of key bacterial genes. For example, sub-inhibitory concentrations of melittin have been found to down-regulate biofilm-associated genes, such as icaA in S. aureus and LasR in P. aeruginosa. frontiersin.org

BacteriumGene/OperonFunction of Gene ProductObserved Change in Resistant StrainsReference
Staphylococcus aureuspmtRTranscriptional regulatorMutation nih.gov
Staphylococcus aureusicaABiofilm formation (PIA synthesis)Down-regulated expression frontiersin.org
Pseudomonas aeruginosaoprLLipoprotein, maintains cell integritySNP (mutation) plos.orgnih.gov
Pseudomonas aeruginosaLasRQuorum sensing regulator, affects biofilmDown-regulated expression frontiersin.org
Staphylococcus aureusmecAPenicillin-binding protein 2a (Methicillin resistance)Overexpression in MRSA strains often studied with melittin biorxiv.org

Cross-Resistance Patterns with Other Classes of Antimicrobial Agents

A significant concern with any new antimicrobial is the potential for cross-resistance, where resistance to one agent confers resistance to another. nih.gov This can occur if the two agents share a mechanism of action or are affected by the same resistance mechanism, such as a multidrug efflux pump. researchgate.net While the development of AMP resistance can lead to cross-resistance with host defense peptides, the relationship between melittin resistance and resistance to conventional antibiotics is complex. nih.gov

Interestingly, melittin often demonstrates the opposite of cross-resistance. It frequently acts synergistically with conventional antibiotics, meaning the combination is more effective than either drug alone. nih.govnih.govmdpi.com In some cases, melittin can even restore the susceptibility of resistant bacteria to an antibiotic. For example, it has been shown to reverse the resistance of vancomycin-intermediate Staphylococcus aureus (VISA) to both amoxicillin (B794) and vancomycin (B549263) by disrupting the bacterial membrane. nih.gov This suggests that the membrane-disrupting action of melittin can overcome certain existing resistance mechanisms, making it a valuable partner in combination therapies rather than a driver of broad cross-resistance.

Strategies for Overcoming Evolved Bacterial Resistance to Antibacterial Peptide/Melittin Homologs

To combat the emergence of bacterial resistance and preserve the therapeutic potential of melittin and its homologs, researchers are pursuing several innovative strategies. These approaches focus on modifying the peptides to be less susceptible to resistance mechanisms or combining them with other agents to create more robust therapies.

Rational design involves modifying the structure of melittin to enhance its antimicrobial properties, improve its stability, and reduce its susceptibility to bacterial resistance mechanisms. frontiersin.orgrsc.org This is often aided by computational modeling and a deep understanding of the peptide's structure-function relationships. rsc.orgmdpi.com

Key strategies for designing melittin analogs include:

Amino Acid Substitution: Replacing specific amino acids can enhance the peptide's activity or stability. For example, replacing lysine (B10760008) and arginine residues with histidine can create pH-responsive analogs that are more active in the slightly acidic environments characteristic of tumors or infections. nih.gov

Structural Stabilization: Techniques like "hydrocarbon stapling" are used to lock the peptide into its active α-helical conformation. rsc.orgrsc.org This can increase the peptide's resistance to degradation by proteases and enhance its cell-penetrating capabilities. rsc.orgrsc.org

N-Terminal Modification: Attaching fatty acid chains to the N-terminus of melittin has been shown to increase its antimicrobial activity and stability against proteases. mdpi.com These lipopeptide derivatives can exhibit a 2- to 16-fold increase in activity compared to the native peptide. mdpi.com

Dimerization: Creating dimers of melittin can increase the local concentration of the peptide at the bacterial membrane, potentially improving its effectiveness against Gram-negative bacteria. researchgate.net

Modification StrategyExample AnalogKey FeatureReported OutcomeReference
Hydrocarbon StaplingMel-S1, Mel-S5All-hydrocarbon crosslink to enforce α-helicityEnhanced protease resistance and anti-hepatoma activity rsc.orgrsc.org
N-Terminal Fatty Acid ConjugationMel-C8Octanoic acid attached to the N-terminusIncreased antimicrobial activity (2-16x) and protease stability mdpi.com
pH-Responsive DesignCPT-AAM-1Lysine/arginine residues replaced with histidinepH-responsive cell-penetrating and membrane-lytic activities nih.gov
DimerizationParallel and Antiparallel DimersTwo melittin peptides linked togetherImproved antimicrobial activity toward E. coli researchgate.net

Combining melittin with conventional antibiotics is a highly promising strategy to enhance antimicrobial efficacy and reduce the likelihood of resistance development. nih.gov The synergistic effect observed in these combinations allows for the use of lower, and therefore less toxic, concentrations of both drugs. frontiersin.orgmdpi.com By attacking the bacteria through multiple mechanisms simultaneously (e.g., melittin disrupting the membrane and an antibiotic inhibiting protein synthesis), it becomes much more difficult for the bacteria to develop resistance. nih.govmdpi.com

Melittin has shown strong synergistic effects with a variety of antibiotics against several multidrug-resistant (MDR) pathogens. nih.govresearchgate.net For example, combinations of melittin with β-lactams (like oxacillin (B1211168) and doripenem) and aminoglycosides have proven effective against MRSA, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.govmdpi.comnih.gov

PathogenAntibioticKey FindingReference
Methicillin-Resistant S. aureus (MRSA)OxacillinSynergistic and bactericidal effect; inhibited biofilm formation at non-toxic concentrations. mdpi.com
Methicillin-Resistant S. aureus (MRSA)Vancomycin, Rifampicin (B610482)Synergistic effects in combating MRSA biofilm formation. frontiersin.orgmdpi.com
Acinetobacter baumannii (MDR)Doripenem (B194130)Highly synergistic; reduced the required MIC of melittin and doripenem by over 50-fold. nih.govresearchgate.net
Pseudomonas aeruginosa (MDR)Ceftazidime (B193861), DoripenemSynergistic effects, significantly reducing the MIC of both agents. nih.govresearchgate.net
Pseudomonas aeruginosa (MDR)Gentamicin, CiprofloxacinSynergistic antibiofilm activity, significantly reducing required drug concentrations. frontiersin.org
Vancomycin-Intermediate S. aureus (VISA)Amoxicillin, VancomycinMelittin's membrane-pore forming ability reversed resistance to these antibiotics. nih.gov

Advanced Methodologies for Characterizing Antibacterial Peptide/melittin Homologs in Biological Systems

Atomic Force Microscopy (AFM) for Real-Time Membrane Interaction Visualization

Atomic Force Microscopy (AFM) has emerged as a powerful tool for visualizing the real-time, nanoscale effects of antibacterial peptides on the morphology of both model lipid bilayers and live bacterial cell envelopes. nih.gov This technique provides direct, high-resolution topographical images of membrane surfaces, allowing researchers to observe the dynamic processes of peptide binding and membrane disruption as they occur.

Research findings have demonstrated that melittin (B549807) and its homologs induce distinct morphological changes on bacterial surfaces. AFM studies on Escherichia coli have shown that melittin causes an increase in surface roughness and the formation of grooves and pore-like lesions in the cell envelope. nih.gov At concentrations below its lytic threshold, melittin can induce the collapse of the cell structure at its apical ends. nih.gov At higher concentrations, it can cause large lesions and significant leakage of cellular contents, suggesting damage to both the outer and inner membranes. nih.gov This detergent-like action on the lipopolysaccharide (LPS)-containing outer membrane is a key insight provided by AFM imaging. nih.govresearchgate.net

Furthermore, time-lapse AFM has been used to study the effects of melittin on phase-separated supported lipid bilayers, revealing that the peptide preferentially initiates defect formation at the interfaces between different lipid phases before degrading the more fluid domains. rsc.org In these model systems, melittin has been observed to induce defects with a radius of approximately 3.8 nm. researchgate.net AFM has also been employed to quantify the interaction forces between melittin and individual membrane components, such as LPS, at a single-molecule level, providing kinetic data on their binding and dissociation. nih.gov A melittin-derived peptide, MDP1, has also been shown using AFM to increase the surface roughness of S. aureus, indicating morphological damage. frontiersin.org

Electron Microscopy (TEM, SEM) for Cellular Morphological Changes

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for visualizing the profound morphological changes that bacterial cells undergo following treatment with melittin and its homologs. These techniques provide high-resolution images of both the cell surface and internal structures, offering definitive evidence of membrane disruption and cell death.

SEM analysis of bacteria treated with melittin and its modified versions has shown that these peptides can severely disrupt and dismantle the bacterial cell structure. mdpi.comnih.gov The images reveal compromised structural integrity, which is indicative of interference with essential cellular processes like transport, osmotic balance, and the proper functioning of genetic material. mdpi.com This disruption is a direct visual confirmation of the peptides' bactericidal mechanism.

TEM provides a cross-sectional view, allowing for the characterization of internal cellular changes. Studies using TEM have confirmed that melittin treatment can lead to the formation of lipid vesicles, which may be attached to the cell membrane or located intracellularly, consistent with a mechanism involving membrane blebbing and lysis. nih.gov In studies of genetically engineered melittin-based nanovesicles, TEM is used to characterize the morphology and size of these therapeutic carriers. nih.gov Similarly, TEM has been used to confirm the internalization of bacteria into endothelial cell models for studying the efficacy of intracellular-acting peptide homologs. frontiersin.org

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a fundamental technique for characterizing the thermodynamic driving forces behind the interaction of melittin homologs with bacterial membranes. whiterose.ac.uk By directly measuring the heat released or absorbed during the binding process, ITC can determine key thermodynamic parameters in a single, label-free experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. wikipedia.orgharvard.edu

ITC can differentiate between simple membrane partitioning and more complex processes like pore formation or micellization. nih.gov A characteristic feature in the ITC thermogram, such as a reversible heat-flow spike, can signify the onset of pore formation. nih.gov For example, the interaction of the antimicrobial peptide mastoparan-X with POPC/POPG vesicles shows a clear transition corresponding to pore formation, which can be thermodynamically characterized. nih.gov Research on melittin has used ITC to demonstrate that its binding is an intricate process, and the thermodynamic parameters can vary significantly with temperature and the lipid composition of the model membrane, highlighting the role of the hydrophobic effect. researchgate.net

Table 1: Thermodynamic Parameters of Peptide-Membrane Interactions Measured by ITC
PeptideLipid SystemBinding Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Stoichiometry (n)Reference
MelittinPOPC/POPG (3:1) LUVsNot explicitly stated- (Pore formation energy: 9.8 kJ/mol)Not explicitly statedNot explicitly stated nih.gov
Mastoparan-XPOPC/POPG (3:1) LUVsNot explicitly stated- (Pore formation energy: -4 to -6 kJ/mol)Not explicitly stated- (Pore onset at P/L ratio ~0.05) nih.gov
MelittinHAA (αA-crystallin)~1.4 x 10⁵4.5 ± 0.1-11.40.85 ± 0.02 nih.gov

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to analyze the kinetics of molecular interactions. nih.govnih.gov In the context of antibacterial peptides, SPR is employed to quantify the rates of association (kₐ) and dissociation (kₑ) of melittin homologs as they bind to and detach from immobilized model membranes, such as lipid bilayers on a sensor chip. nih.gov From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be precisely calculated. nih.gov

SPR studies have provided detailed insights into how factors like peptide concentration and ionic strength affect melittin's interaction with membranes. nih.gov For example, research on melittin binding to 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayers showed that the apparent binding affinity decreases as the peptide-to-lipid ratio increases. nih.gov This effect was primarily attributed to a significant decrease in the association rate at higher peptide concentrations. nih.gov

The choice of kinetic model is crucial for accurate analysis. Studies have found that a two-state reaction model often provides a better fit for melittin-membrane interactions than a simple 1:1 Langmuir model, suggesting a more complex binding mechanism that may involve a conformational change upon binding. nih.gov SPR allows for the comparison of different melittin homologs or the same peptide against various membrane compositions, providing a quantitative basis for structure-activity relationship studies. nih.gov

Table 2: Kinetic and Affinity Constants of Melittin-Membrane Interactions from SPR
PeptideLipid SystemAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (µM)Reference
MelittinPOPC Vesicles (Low Conc.)1.5 x 10³2.5 x 10⁻³1.7 nih.gov
MelittinPOPC Vesicles (Med Conc.)0.8 x 10³3.7 x 10⁻³4.6 nih.gov
MelittinPOPC Vesicles (High Conc.)0.3 x 10³3.9 x 10⁻³13.0 nih.gov
MelittinPOPC/Cholesterol (10:1) VesiclesNot explicitly statedNot explicitly stated1.6 nih.gov

Liposome and Planar Lipid Bilayer Model Systems for Membrane Studies

Model membrane systems, such as liposomes (vesicles) and planar lipid bilayers, are essential for studying the interactions of melittin homologs in a controlled environment. researchgate.netnih.gov These systems allow researchers to mimic the fundamental properties of bacterial membranes while avoiding the complexity of a live cellular background. Liposomes are spherical vesicles composed of one or more lipid bilayers, and their composition can be tailored to represent the membranes of Gram-positive (high in anionic lipids like POPG) or Gram-negative bacteria. nih.govmdpi.com

Liposomes are widely used in dye leakage assays to quantify membrane permeabilization. nih.gov The release of an encapsulated fluorescent dye upon peptide addition provides a direct measure of membrane disruption. nih.gov They are also the primary system used for ITC and SPR experiments to determine thermodynamic and kinetic parameters. nih.govnih.gov

Planar lipid bilayers, formed across a small aperture, are the gold standard for electrophysiological measurements. nih.govmdpi.com This setup allows for the recording of ion channel activity, providing detailed information about the size, conductance, and duration of pores formed by peptides like melittin and its more potent variant, MelP5. nih.gov For example, single-channel recordings have shown that MelP5 forms larger and more stable pores than melittin in phosphatidylcholine:cholesterol membranes. nih.gov These model systems are critical for elucidating the specific mechanisms of pore formation, such as the toroidal pore or carpet models. researchgate.netnih.gov

Flow Cytometry for Membrane Integrity and Cell Viability Assessment

Flow cytometry is a high-throughput technique that rapidly analyzes the physical and chemical characteristics of thousands of cells per second as they pass through a laser beam. researchgate.net It is exceptionally well-suited for assessing the impact of melittin homologs on bacterial populations by simultaneously measuring cell viability and membrane integrity. nih.govnih.gov

This is typically achieved using fluorescent dyes that differentiate between live, damaged, and dead cells. researchgate.netresearchgate.net For instance, a common approach involves using a combination of dyes like Propidium Iodide (PI) and a nucleic acid stain such as SYTOX Green or Thiazole Orange (TO). nih.govresearchgate.net PI is a membrane-impermeable dye that only enters cells with compromised membranes, where it intercalates with DNA and fluoresces strongly, thus marking dead cells. nih.govresearchgate.net Live cells with intact membranes exclude the dye and remain non-fluorescent.

Flow cytometry studies have shown a rapid, concentration-dependent increase in membrane permeability in cells treated with melittin. nih.gov The technique can quantify the percentage of viable, apoptotic (or damaged), and necrotic (dead) cells within a population following peptide exposure. researchgate.net Research on human lymphoblastoid cells demonstrated that melittin causes a swift increase in 90-degree light scatter, which is consistent with membrane changes and the formation of lipid vesicles, providing a quantitative measure of the lytic process. nih.gov This methodology offers a powerful and statistically robust way to evaluate the bactericidal efficacy of melittin homologs. nih.gov

Challenges and Future Research Directions for Antibacterial Peptide/melittin Homologs

Addressing Gaps in Fundamental Understanding of Mechanism and Specificity

A primary challenge in the field is the incomplete understanding of the precise mechanisms of action for melittin (B549807) and its homologs. nih.gov The classic model involves the peptide binding to and disrupting microbial membranes through electrostatic interactions, leading to pore formation, membrane permeabilization, and ultimately cell death. frontiersin.orgmdpi.com However, the exact molecular choreography of membrane insertion, the structure of the resulting pores, and the factors governing peptide-lipid interactions are still subjects of investigation. frontiersin.org Some studies suggest that the process is concentration-dependent, with different mechanisms potentially dominating at different peptide-to-lipid ratios. nih.gov

Furthermore, melittin's lack of specificity is a significant obstacle; its lytic activity is not confined to microbes and can affect eukaryotic cells, which limits its direct application. frontiersin.org While it is understood that melittin can hydrolyze DNA and RNA and inhibit protein synthesis upon entering a cell, the full scope of its intracellular targets is not completely mapped. mdpi.com Research has also shown that different melittin variants and analogs exhibit varied levels of activity and toxicity, indicating that subtle changes in the amino acid sequence can have profound effects. nih.gov For instance, a study on melittin-derived peptides (MDP1 and MDP2) demonstrated that rational truncation of hydrophobic motifs could reduce toxicity while maintaining or even improving antibacterial activity against multidrug-resistant bacteria. dntb.gov.ua Future research must focus on dissecting how sequence, structure, and conformation relate to both antimicrobial efficacy and target cell specificity. This involves exploring how these peptides interact with different membrane compositions and identifying the key residues responsible for their lytic and specific activities.

Exploration of Novel Delivery Strategies for Research Applications (e.g., targeted delivery in complex in vitro models)

To harness the potent activity of melittin homologs for research while mitigating their non-specific cytotoxicity, the development of sophisticated delivery systems is crucial. frontiersin.org In complex in vitro models, such as co-cultures or organoids, untargeted melittin can cause widespread cell death, obscuring the specific antibacterial effects under investigation. Novel delivery strategies are being explored to ensure that the peptide is released preferentially at the site of bacterial presence.

Nano-delivery systems represent a particularly promising avenue. mdpi.com Strategies include encapsulation within carriers like liposomes, polymers, and inorganic nanoparticles. nih.govnih.gov These nanocarriers can shield the peptide from the surrounding environment, preventing premature interaction with non-target cells. nih.gov Stimulus-responsive systems are also being developed, which release their peptide cargo in response to specific triggers found in the microenvironment of a bacterial infection, such as a lower pH. nih.gov

Another innovative approach is the genetic fusion of melittin to targeting moieties. For example, a fusion protein of melittin with a single-chain variable fragment (hGC33 scFv) has been developed that can be displayed on the surface of mammalian cell-derived membrane vesicles. frontiersin.org This allows for targeted delivery to cells expressing the corresponding antigen. Similarly, melittin has been linked to homing peptides to enhance its affinity for specific cell types. researchgate.net For research applications, one could envision conjugating melittin homologs to bacteria-specific antibodies or other ligands, enabling their targeted delivery within complex multi-cellular in vitro models and allowing for more precise studies of their antibacterial effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insight

A comprehensive understanding of how melittin homologs function requires a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex interplay between the peptide and the bacterial cell. nih.gov By analyzing the global changes in a bacterium upon exposure to a melittin homolog, researchers can move beyond the membrane-disruption model and identify the full spectrum of cellular pathways affected.

Recent studies have begun to apply these approaches. For example, investigations have shown that melittin can down-regulate the expression of biofilm-encoding genes, such as icaA in Staphylococcus aureus. nih.gov It has also been found to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria like Pseudomonas aeruginosa. mdpi.comnih.gov Molecular docking studies suggest that melittin can interact with QS receptors like LasR. mdpi.com

A phylogeny-based multi-omics approach could also be used to discover novel melittin variants with improved therapeutic indices. nih.gov By combining genomic data from various bee species with functional assays, it may be possible to identify naturally occurring homologs with lower toxicity but high antibacterial potency. Future research should systematically apply transcriptomics and proteomics to map the dynamic response of bacteria to these peptides, providing a detailed blueprint of their mechanisms of action and revealing new potential targets for antibacterial development. nih.gov

Development of High-Throughput Screening Platforms for Peptide Discovery

The discovery of new and improved melittin homologs and other antibacterial peptides is currently hampered by the lack of efficient screening methods. Traditional methods of peptide discovery and optimization are often low-throughput and labor-intensive. The development of high-throughput screening (HTS) platforms is essential to accelerate the pace of research and discovery in this area. mdpi.com

Several HTS strategies are being developed and refined. These include cell-based assays that can screen large libraries of peptides for their ability to inhibit bacterial growth. For example, the Surface Localized Antimicrobial Display (SLAY) platform is an HTS assay for identifying novel antimicrobial peptides effective against Gram-negative bacteria. Vesicle-based screens, which use lipid vesicles loaded with fluorescent dyes, offer a simple and effective in vitro method for rapidly identifying membrane-permeabilizing peptides from combinatorial libraries. One study demonstrated that a vesicle-based HTS was a highly effective strategy for the rapid discovery of novel, broad-spectrum antimicrobial peptides. Furthermore, high-density peptide microarrays, containing thousands of unique synthetic peptides, can be used to screen for interactions with whole bacterial cells, allowing for the rapid identification of peptides that bind to the bacterial surface. nih.gov These HTS platforms will be critical for screening vast peptide libraries to discover new melittin homologs with enhanced specificity and potency for research and therapeutic use.

Potential for Material Science Integration and Surface Functionalization in Research Contexts

Integrating melittin homologs with material science offers exciting possibilities for creating novel research tools and antibacterial surfaces. The immobilization of these peptides onto various materials can prevent bacterial colonization and biofilm formation, a critical issue in many research and clinical settings. Techniques for covalently attaching or physically adsorbing peptides onto surfaces like titanium, polymers, and glass are being actively developed.

Successful immobilization is crucial, as it must preserve the peptide's antimicrobial activity while ensuring stability and minimizing toxicity. Studies have shown that immobilized melittin analogs, such as melimine and Mel4, can effectively kill surface-attached bacteria like P. aeruginosa by disrupting their cell membranes. Melimine, a hybrid peptide of melittin and protamine, has been coated on titanium surfaces and has demonstrated a significant reduction in biofilm formation by both S. aureus and P. aeruginosa. Another approach involves incorporating melittin into electrospun fibers to create antimicrobial patches or coatings.

In a research context, these technologies could be used to create antibacterial surfaces on laboratory equipment, cell culture plates, or bioreactors, preventing contamination in sensitive experiments. For instance, coating a 96-well plate with an immobilized melittin homolog could allow for the study of bacterial growth inhibition without the confounding effects of a soluble peptide in the culture medium. The synergistic effect of melittin with traditional antibiotics has also been noted, where a thin layer of melittin on an antibiotic-coated implant can eradicate resistant bacteria. This synergy suggests that functionalized surfaces could also be used in complex in vitro models to study the interactions between bacteria, host cells, and combination therapies.

Research Findings on Melittin and its Analogs

PeptideKey Research FindingOrganism(s) StudiedReference(s)
MelittinDemonstrates broad-spectrum antibacterial activity; can inhibit biofilm formation and interfere with quorum sensing.S. aureus, E. coli, P. aeruginosa, A. baumannii mdpi.comnih.gov
MDP1 and MDP2Rational truncation of melittin's hydrophobic motifs reduced toxicity while maintaining antibacterial activity against MDR bacteria.MDR S. aureus, E. coli, P. aeruginosa dntb.gov.ua
MelimineHybrid of melittin and protamine; when immobilized on titanium, it reduces biofilm formation by S. aureus and P. aeruginosa.S. aureus, P. aeruginosa
Mel4Immobilized peptide disrupts the cytoplasmic membrane potential of P. aeruginosa, leading to bacterial death.P. aeruginosa
hGC33 scFv-melittinA fusion protein that allows for targeted delivery of melittin to specific cells via membrane vesicles.Not specified (proof of concept) frontiersin.org

Q & A

Q. How does melittin’s concentration influence its mechanism of action on bacterial membranes?

Melittin exhibits concentration-dependent effects: at low concentrations, it transiently permeabilizes membranes by disrupting the electrochemical gradient, while higher concentrations induce stable pore formation, leading to macromolecule leakage and cell lysis. This biphasic action is confirmed via planar lipid bilayer assays and fluorescence-based leakage studies using liposomes .

Q. What structural features of melittin contribute to its hemolytic activity, and how can they be modified to reduce toxicity?

The C-terminal cluster of basic residues (Lys-Arg-Lys-Arg) in melittin drives hemolysis by promoting strong interactions with eukaryotic membranes. Retro isomers (sequence reversal) or acetylation of the N-terminus reduce hemolysis while retaining antibacterial activity. For example, retro-melittin maintains α-helical structure but shifts charged residues, minimizing erythrocyte lysis .

Q. How do D-enantiomers of melittin homologs retain antibacterial activity despite chirality changes?

D-enantiomers mirror the α-helical structure of L-forms and form ion channels in lipid bilayers with equivalent conductivity. Their activity stems from non-chiral membrane interactions (e.g., pore formation) rather than receptor binding, as shown by circular dichroism and antibacterial assays .

Q. What in vivo models validate melittin’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

Mouse models demonstrate that melittin rescues MRSA-induced bacteremia and accelerates skin wound healing. Intravenous or topical administration reduces bacterial load without systemic toxicity, supported by histopathology and survival rate analyses .

Q. How do cecropin-melittin hybrids balance antibacterial potency and reduced hemolysis?

Hybrids like CA(1-13)M(1-13)-NH₂ retain the amphipathic α-helix of melittin but exclude its lytic C-terminal domain. These chimeras show broad-spectrum activity against Gram-negative and Gram-positive bacteria while minimizing erythrocyte lysis, validated by minimal inhibitory concentration (MIC) and hemolysis assays .

Advanced Research Questions

Q. What methodologies are used to study melittin’s interactions with lipid bilayers and bacterial membranes?

  • Planar lipid bilayer electrophysiology : Measures single-channel conductance to quantify pore formation .
  • Circular dichroism (CD) : Confirms α-helical conformation in membrane-mimetic solvents (e.g., hexafluoro-2-propanol) .
  • Solid-state NMR : Resolves membrane-embedded peptide topology and dynamics .

Q. How do retro and retroenantio isomers of melittin analogs affect antibacterial specificity across bacterial strains?

Retroenantio isomers (reversed sequence + D-amino acids) retain activity against E. coli and S. aureus but lose efficacy against resistant strains like P. aeruginosa. Strain-specific resistance arises from sequence directionality requirements, as shown by MIC profiling and membrane depolarization assays .

Q. What strategies improve the pharmacokinetic profile of melittin derivatives for therapeutic use?

  • Propeptide fusion : GST-melittin fusions maintain inactivity until protease cleavage, enabling controlled release .
  • PEGylation or GPG modification : Enhances half-life by reducing renal clearance and protease degradation, as shown in murine pharmacokinetic studies .
  • Nanoparticle encapsulation : "Nanobees" target tumors via surface ligands, minimizing off-target toxicity .

Q. How does melittin overcome bacterial resistance mechanisms compared to traditional antibiotics?

Melittin disrupts membranes via pore formation, a physical mechanism less prone to resistance than enzymatic or receptor-based drug targets. Resistance requires membrane composition alterations, which are energetically costly and rare, as observed in serial passage experiments .

Q. What are the challenges in ensuring targeted delivery of melittin to pathogenic bacteria in complex biological systems?

  • Biosensor-driven expression : Engineered E. coli detects P. aeruginosa via quorum-sensing promoters and releases melittin, but requires tuning of promoter strength .
  • Enzyme-responsive fibrils : Melittin-functionalized SANs degrade via bacterial-secreted gelatinase, ensuring localized release and reduced host toxicity .

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